molecular formula C7H13ClN2O2 B13582137 rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans

Cat. No.: B13582137
M. Wt: 192.64 g/mol
InChI Key: STKFMIGDKIUMKE-RIHPBJNCSA-N
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Description

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido[4,3-d][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired ring structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans include:

Uniqueness

What sets this compound apart from similar compounds is its unique ring structure and the specific functional groups it contains. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

(4aR,8aR)-1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m0./s1

InChI Key

STKFMIGDKIUMKE-RIHPBJNCSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1NC(=O)OC2.Cl

Canonical SMILES

C1CNCC2C1NC(=O)OC2.Cl

Origin of Product

United States

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